N2-isobutyl-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine
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Overview
Description
N2-isobutyl-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a piperidine ring attached to the pyrimidine core, along with nitro and isobutyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-isobutyl-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrimidine core.
Nitration: The nitro group is introduced via nitration reactions using reagents such as nitric acid or nitrating mixtures.
Isobutyl Substitution: The isobutyl group is introduced through alkylation reactions using isobutyl halides or related compounds.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N2-isobutyl-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Alkyl halides, nucleophiles, solvents like ethanol or dichloromethane.
Major Products Formed
Oxidation: Formation of nitro oxides or hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
N2-isobutyl-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of antihypertensive and anticancer agents.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular pathways and molecular targets.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N2-isobutyl-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in gene expression. The nitro group can also undergo bioreduction, generating reactive intermediates that can induce cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
6-(Piperidin-1-yl)pyrimidine-2,4-diamine: Lacks the nitro and isobutyl substituents, making it less versatile in certain applications.
N2-isobutyl-6-(piperidin-1-yl)pyrimidine-2,4-diamine: Similar structure but without the nitro group, affecting its reactivity and biological activity.
Uniqueness
N2-isobutyl-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine is unique due to the presence of both nitro and isobutyl groups, which enhance its chemical reactivity and potential biological activity. These substituents allow for a broader range of chemical modifications and interactions with molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-N-(2-methylpropyl)-5-nitro-6-piperidin-1-ylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6O2/c1-9(2)8-15-13-16-11(14)10(19(20)21)12(17-13)18-6-4-3-5-7-18/h9H,3-8H2,1-2H3,(H3,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQMZEPUPCSHFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=C(C(=N1)N2CCCCC2)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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